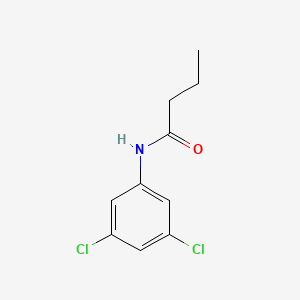
N-(3,5-dichlorophenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3,5-dichlorophenyl)butanamide” is a chemical compound with the molecular formula C10H11Cl2NO and a molecular weight of 232.1. It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “N-(3,5-dichlorophenyl)butanamide” consists of a butanamide chain attached to a dichlorophenyl group . The exact structure can be obtained from databases like Chemsrc .Applications De Recherche Scientifique
Synthesis and Molecular Characterization
- Synthesis, Molecular Docking, and Evaluation of N-(substituted-phenyl)-butanamides : A study synthesized various N-(substituted-phenyl)-butanamides and evaluated their inhibitory potential against Mushroom tyrosinase. Notably, the compound 5b demonstrated the highest inhibitory potential with significant depigmentation effects in zebrafish during in vivo assays. The compounds also displayed minimal cytotoxicity, suggesting potential applications in depigmentation drug formulations (Raza et al., 2019).
Catalytic and Inhibitory Applications
- Lipoxygenase Inhibition by N-(substituted-phenyl)-butanamides : N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide compounds were synthesized and evaluated as lipoxygenase inhibitors. These compounds, with varied substituted groups, demonstrated moderately good activities, indicating their potential use in the development of lipoxygenase inhibitors (Aziz‐ur‐Rehman et al., 2016).
- Urease Inhibition by Indole-based N-(substituted-phenyl)-butanamides : A study synthesized indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides and evaluated them as urease inhibitors. The results indicated potent inhibitory effects, with compound 8c being identified as a competitive inhibitor with a Ki value of 0.003 μM. These molecules exhibited mild cytotoxicity, suggesting their potential as valuable therapeutic agents (Nazir et al., 2018).
Electrochemical Applications
- Electrocatalytic Synthesis of Hydrogen Peroxide : Mesoporous nitrogen-doped carbon derived from ionic liquid N-butyl-3-methylpyridinium dicyanamide was demonstrated as an effective catalyst for the electrochemical synthesis of hydrogen peroxide. This presents potential applications in developing safe, sustainable, and cost-effective methods for hydrogen peroxide production (Fellinger et al., 2012).
Optical and Material Science Applications
- Characterization of Nonlinear Optical Materials : N-(2-chlorophenyl)-(1-propanamide), a synthesized organic electro-optic and non-linear optical material, was characterized, demonstrating transparency and suitable dimensions for applications. The second harmonic generators signal was detected, indicating its potential in optical applications (Prabhu & Rao, 2000; Prabhu et al., 2001).
Safety and Hazards
The safety data sheet for a related compound, “3,5-Dichlorophenyl isocyanate”, indicates that it causes skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to use protective equipment and avoid breathing the dust/fume/gas/mist/vapors/spray .
Orientations Futures
The future directions for “N-(3,5-dichlorophenyl)butanamide” could involve further exploration of its biological activities and potential therapeutic applications. Indole derivatives, which are structurally similar, have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .
Propriétés
IUPAC Name |
N-(3,5-dichlorophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO/c1-2-3-10(14)13-9-5-7(11)4-8(12)6-9/h4-6H,2-3H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAWYNCBHGCAHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

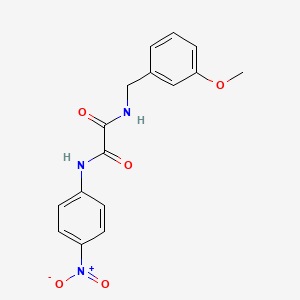
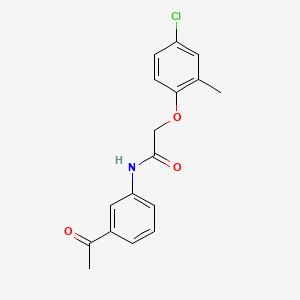
![Methyl 4-[(3-fluorophenyl)amino]-6-methylquinoline-2-carboxylate](/img/structure/B2738869.png)
![[1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B2738870.png)
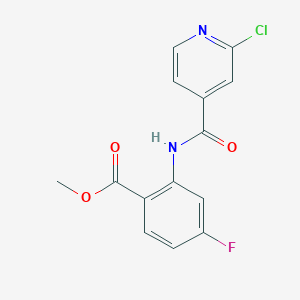
![5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2738874.png)

![N-[(3-Chlorophenyl)-cyanomethyl]-2,3-dimethoxybenzamide](/img/structure/B2738877.png)
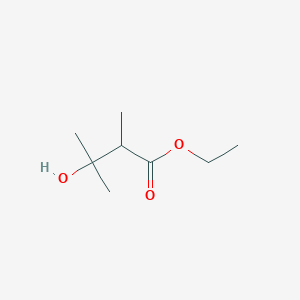
(4-quinolyl))carboxamide](/img/structure/B2738882.png)
![3-amino-N-[2-(1H-indol-3-yl)ethyl]-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2738884.png)
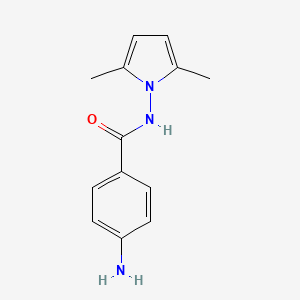
![5-ethoxy-2-methyl-2H,3H,8H-furo[3,2-g]indole-7-carboxylic acid](/img/structure/B2738887.png)
![4-chloro-N-(2,5-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2738888.png)